2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one
Description
2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one is a bicyclic heterocyclic compound featuring a pyrazole ring fused with a seven-membered diazepinone moiety. This compound belongs to a broader class of pyrazolo[1,5-a][1,4]diazepin-4-ones, which have garnered interest due to their diverse biological activities, including antiviral, anticancer, and CNS-modulating effects .
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-tert-butyl-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one |
InChI |
InChI=1S/C11H17N3O/c1-11(2,3)9-7-8-10(15)12-5-4-6-14(8)13-9/h7H,4-6H2,1-3H3,(H,12,15) |
InChI Key |
VPUWUEFBOKUMHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN2CCCNC(=O)C2=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the diazepine ring through cyclization reactions. The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and anxiolytic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one involves interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain neurotransmitter receptors, such as GABA receptors, leading to its observed biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The tert-butyl group distinguishes 2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one from analogs with aromatic or smaller aliphatic substituents. Key comparisons include:
*Estimated based on tert-butyl analogs in –17.
- Steric Effects : The tert-butyl group in the target compound may reduce intermolecular interactions, leading to lower melting points compared to aromatic analogs (e.g., 4-bromophenyl derivative, mp 230°C) .
Biological Activity
2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one is a heterocyclic compound with a unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and neuroprotective effects. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure is characterized by a fused pyrazolo-diazepine framework that contributes to its pharmacological properties.
Anticancer Activity
Research has indicated that compounds within the pyrazolo family exhibit significant anticancer properties. For instance, studies have shown that analogs of pyrazolo compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as AKT and mTOR.
| Compound | Cancer Type | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| MM134 | Colon Cancer | 0.37 | Inhibition of SPPL2a processing |
| MM129 | Various | Variable | Inhibition of BTK and mTOR pathways |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal tissues. These effects may be attributed to its ability to modulate neurotransmitter levels and protect against excitotoxicity.
Study 1: In Vitro Evaluation
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed a dose-dependent inhibition of cell viability with an IC50 value indicating potent activity against several cancer types.
Study 2: In Vivo Assessment
In vivo studies using mouse models demonstrated that administration of the compound resulted in significant tumor size reduction compared to control groups. The study also reported minimal side effects, suggesting a favorable therapeutic index.
Pharmacokinetics
Pharmacokinetic studies have revealed that this compound is orally bioavailable with a half-life conducive for therapeutic use. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Bioavailability | ~100% |
| Clearance | 46 mL/min/kg |
| Volume of Distribution (Vss) | 1.2 L/kg |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
